molecular formula C8H17NO B6148293 3-(methoxymethyl)-3-methylpiperidine CAS No. 955082-73-2

3-(methoxymethyl)-3-methylpiperidine

Cat. No.: B6148293
CAS No.: 955082-73-2
M. Wt: 143.2
InChI Key:
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Description

3-(Methoxymethyl)-3-methylpiperidine is an organic compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. The presence of the methoxymethyl and methyl groups on the piperidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-3-methylpiperidine typically involves the alkylation of 3-methylpiperidine with methoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(formylmethyl)-3-methylpiperidine or 3-(carboxymethyl)-3-methylpiperidine.

    Reduction: Formation of 3-methylpiperidine derivatives.

    Substitution: Formation of 3-(substituted methyl)-3-methylpiperidine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-3-methylpiperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    3-(Hydroxymethyl)-3-methylpiperidine: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    3-(Ethoxymethyl)-3-methylpiperidine:

Uniqueness

3-(Methoxymethyl)-3-methylpiperidine is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

CAS No.

955082-73-2

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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